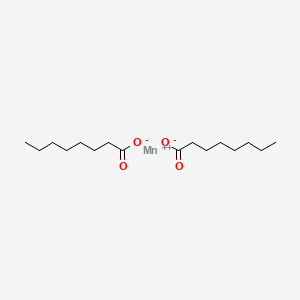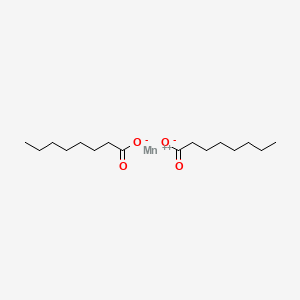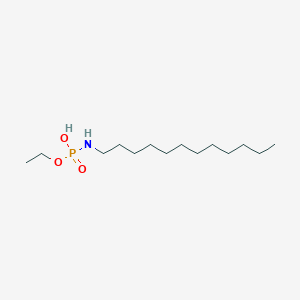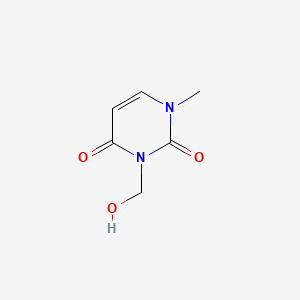
2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidinedione core with a hydroxymethyl group at the 3-position and a methyl group at the 1-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- can be achieved through several synthetic routes. One common method involves the reaction of uracil derivatives with formaldehyde and methylating agents under controlled conditions. The reaction typically proceeds through a Mannich-type reaction, where the uracil derivative reacts with formaldehyde and a secondary amine to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include steps such as purification through crystallization or chromatography to ensure high purity of the final product. The reaction conditions are optimized to achieve maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxyl group, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uracil: A pyrimidine derivative with similar structural features.
Thymine: Another pyrimidine derivative found in DNA.
Cytosine: A pyrimidine base found in DNA and RNA.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 3-(hydroxymethyl)-1-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxymethyl and methyl groups allows for unique interactions and reactivity compared to other pyrimidine derivatives.
Properties
CAS No. |
79719-31-6 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-2-5(10)8(4-9)6(7)11/h2-3,9H,4H2,1H3 |
InChI Key |
NJPKFSOHVCQDQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)N(C1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


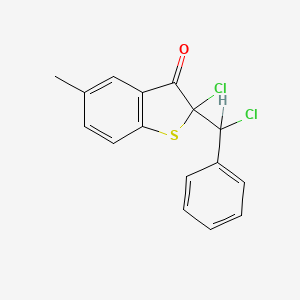
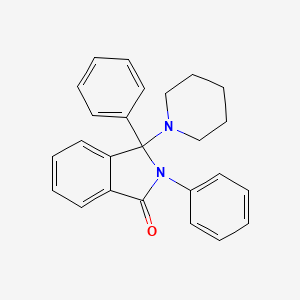

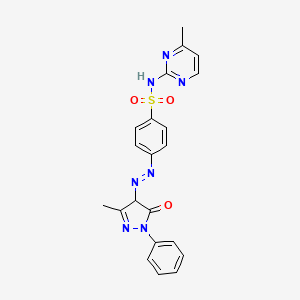

![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)

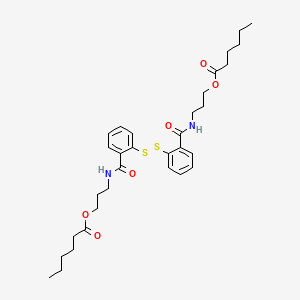

![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

